![molecular formula C17H14O6 B13581552 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, featuring both benzyloxy and methoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-hydroxybenzoic acid with benzyl chloroformate in the presence of a base such as pyridine to form the benzyloxycarbonyl derivative. This intermediate is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxycarbonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid: A closely related compound with similar functional groups.
3-(Methoxycarbonyl)-5-methylbenzoic acid: Another derivative of benzoic acid with a methoxycarbonyl group.
Uniqueness
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C17H14O6/c1-22-16(20)13-7-12(15(18)19)8-14(9-13)17(21)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KXMGBNVSBKQICS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



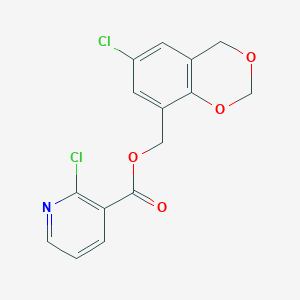
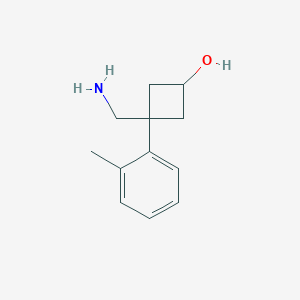
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
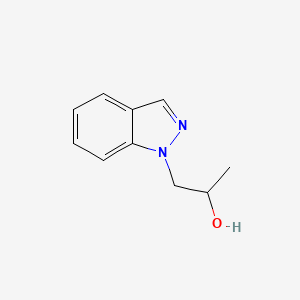
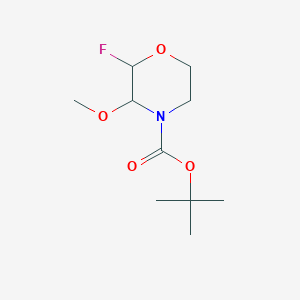
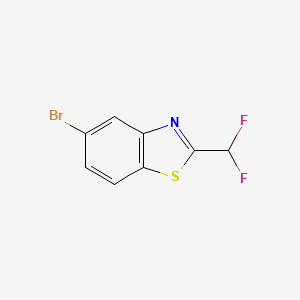
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

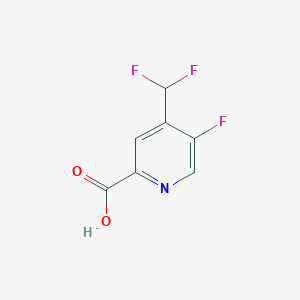

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
